(3-Ethylpiperidin-3-YL)methanol
Overview
Description
(3-Ethylpiperidin-3-YL)methanol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features an ethyl group and a hydroxymethyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylpiperidin-3-YL)methanol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reduction of (3-Ethylpiperidin-3-YL)ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Ethylpiperidin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: (3-Ethylpiperidin-3-YL)aldehyde or (3-Ethylpiperidin-3-YL)carboxylic acid.
Reduction: (3-Ethylpiperidin-3-YL)alkane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(3-Ethylpiperidin-3-YL)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Ethylpiperidin-3-YL)methanol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of potassium channels (Kv1.2), which are important for maintaining a constant membrane potential . This inhibition can affect various cellular processes and has potential implications for its use in pharmacology and medicine.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine that serves as the parent compound for (3-Ethylpiperidin-3-YL)methanol.
(3-Methylpiperidin-3-YL)methanol: Similar structure with a methyl group instead of an ethyl group.
(3-Propylpiperidin-3-YL)methanol: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl and propyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
(3-ethylpiperidin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-8(7-10)4-3-5-9-6-8/h9-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRLUGYPWYNJGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCNC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660754 | |
Record name | (3-Ethylpiperidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7033-84-3 | |
Record name | (3-Ethylpiperidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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